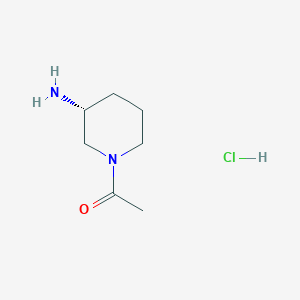

(R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

1-[(3R)-3-aminopiperidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(8)5-9;/h7H,2-5,8H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVZFNUFHIMN-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

This method resolves racemic 3-aminopiperidine into its (R)-enantiomer using chiral acids, followed by acetylation.

Key Steps:

-

Diastereomeric Salt Formation:

-

Acetylation and Salt Formation:

Advantages:

-

Enables enantiomeric enrichment without chiral catalysts.

-

Suitable for small-scale synthesis.

Limitations:

-

Moderate yields due to partial resolution efficiency.

Curtius Rearrangement for Intermediate Synthesis

The Curtius rearrangement is employed to synthesize intermediates critical for constructing the piperidine core.

Reaction Pathway:

-

Hydrazide Formation:

-

Curtius Rearrangement:

-

Acetylation:

Advantages:

-

High enantiomeric retention during rearrangement.

-

Applicable to large-scale production.

Limitations:

-

Requires careful handling of azides due to explosiveness.

Asymmetric Synthesis via Chiral Auxiliaries

Advanced methods employ chiral auxiliaries to control stereochemistry during synthesis.

Approach:

-

Chiral Auxiliary Introduction:

-

Reduction and Acetylation:

Advantages:

-

High enantiomeric excess (ee) achievable.

-

Precise control over stereochemistry.

Limitations:

-

Complex multistep processes.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Enantiomeric Purity | Scalability |

|---|---|---|---|---|---|

| Direct Acetylation | Acetyl chloride, 3-aminopiperidine | 0–25°C, anhydrous solvents | >80% | Depends on starting material | High |

| Chiral Resolution | D-Mandelic acid, racemic 3-aminopiperidine | 30–80°C, organic solvents | 41–42% | >90% ee | Moderate |

| Curtius Rearrangement | Hydrazine, NaNO₂, HCl | 0–50°C, aqueous/organic mix | ~70% | Retained configuration | High |

| Asymmetric Synthesis | Chiral auxiliaries, LiAlH₄ | -10°C to 60°C, THF | 85–90% | >95% ee | Low |

Critical Reaction Parameters and Optimization

Table 1: Optimal Conditions for Key Reactions

Chemical Reactions Analysis

Types of Reactions

1-(®-3-Amino-piperidin-1-yl)-ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(®-3-Amino-piperidin-1-yl)-ethanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(®-3-Amino-piperidin-1-yl)-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Findings and Implications

- Positional Isomerism: The 3- vs. 4-amino substitution in piperidine analogs significantly impacts molecular interactions. For example, the 3-amino configuration may favor binding to targets requiring specific spatial arrangements .

- Functional Groups : Hydroxyl and benzyl groups modulate solubility and lipophilicity, critical for pharmacokinetic optimization .

Biological Activity

(R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride, a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article synthesizes existing research findings on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 178.66 g/mol

- SMILES Notation : CC(N1CC@HCCC1)=O.[H]Cl

The compound features a piperidine ring with an amino group and an ethanone moiety, enhancing its solubility and reactivity due to the presence of functional groups that can participate in nucleophilic addition reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It modulates cellular signaling pathways by binding to active sites, which may lead to pharmacological effects such as:

- Neuroprotection : Potential benefits in neurodegenerative diseases by modulating neurotransmitter systems.

- Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation through various biochemical pathways.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, which are critical in the context of neurodegenerative diseases. Studies suggest that its structural similarity to neurotransmitters allows it to interact effectively with central nervous system receptors, potentially influencing neuronal survival and function.

Anticancer Activity

Evidence suggests that compounds similar to this compound may possess anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance their therapeutic efficacy .

Comparative Analysis of Related Compounds

To better understand the unique characteristics of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride | Enantiomer of (R)-isomer | Potentially different receptor selectivity |

| 2-(3-Aminopiperidin-1-yl)ethanol | Hydroxyl group instead of carbonyl | Varying pharmacological effects |

| 3-(Aminomethyl)pyridine | Pyridine ring instead of piperidine | Different ring structure alters activity |

This table highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic applications.

Study on Neuroprotective Effects

In a study examining the neuroprotective potential of this compound, researchers found that it could significantly enhance neuronal survival in models of oxidative stress. The compound was shown to reduce markers of apoptosis and inflammation in neuronal cell cultures exposed to harmful agents .

Anticancer Research

Another study focused on the anticancer properties of piperidine derivatives, including this compound. Results indicated that this compound could induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. The mechanism was linked to the activation of specific apoptotic pathways and inhibition of cell proliferation .

Q & A

Q. What role does this compound play in high-throughput screening (HTS) pipelines for CNS drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.